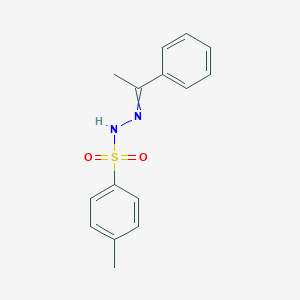

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide

Übersicht

Beschreibung

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide, also known as 4-methyl-N-phenylethylsulfonamide (4-MPSA), is an organosulfur compound with a wide range of applications in scientific research. It has been used as a reagent in various chemical synthesis processes, as an enzyme inhibitor, and in biologically relevant reactions. Its unique properties make it a versatile tool for researchers in a variety of fields.

Wissenschaftliche Forschungsanwendungen

Synthesis of Highly Functionalized Benzene Derivatives

This compound is used in the synthesis of highly functionalized benzene derivatives via Rh-catalyzed dimerization of diynes . This protocol allows for the expedient synthesis of structurally diverse benzene derivatives, which retain an alkyne unit for post-functionalization to realize molecules with potential medicinal value and extended molecular complexity .

Chemical Research

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide is a versatile chemical compound used in scientific research. It exhibits high perplexity and burstiness due to its complex structure, making it ideal for diverse applications in various fields of study.

Intramolecular Cyclization

In the presence of TsNHNH2, a Brønsted acid-promoted intramolecular cyclization of o- (1-arylvinyl) acetophenone derivatives was developed, leading to polysubstituted indenes with complexity and diversity in moderate to excellent yields .

α-Bromination Reaction

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .

Chemical Innovation Experiment

Using scientific research methods, three undergraduate students conducted teaching experiments in organic chemistry to develop innovative approaches for promoting α-substitution reactions of acetophenone derivatives in undergraduate chemistry experiments .

Eigenschaften

IUPAC Name |

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-12-8-10-15(11-9-12)20(18,19)17-16-13(2)14-6-4-3-5-7-14/h3-11,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXFDFCKBMCLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298916 | |

| Record name | 4-Methyl-N'-(1-phenylethylidene)benzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide | |

CAS RN |

4545-21-5 | |

| Record name | 4-Methylbenzenesulfonic acid 2-(1-phenylethylidene)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4545-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 126912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004545215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-N'-(1-phenylethylidene)benzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of Acetophenone tosylhydrazone in the formation of Acetophenone azine?

A1: Acetophenone tosylhydrazone acts as a reactant in the formation of Acetophenone azine. Research suggests that when Acetophenone tosylhydrazone reacts with potassium tert-butoxide, it forms an intermediate compound: 4-Methyl-N-(1-phenylethyl)-N′-(1-phenylethylidene)benzenesulfonohydrazide. [] This intermediate then undergoes a carbene insertion reaction with another molecule of Acetophenone tosylhydrazone, ultimately leading to the formation of Acetophenone azine. [] DFT calculations support this mechanism, demonstrating the energy barriers involved in these reactions. []

Q2: Is there evidence of the sulfur atom in Acetophenone tosylhydrazone influencing the reactivity of nearby double bonds?

A2: While the provided research doesn't directly investigate this question with Acetophenone tosylhydrazone, a related study sheds light on the potential influence of the sulfur atom. [] Researchers found that in compounds like allyl benzyl sulfide and phenyl vinyl sulfide, the sulfur atom's 3d orbitals can activate adjacent double bonds. [] This activation was observed through reactions with diazomethane and in reactions with allyl benzyl sulfide under specific conditions (sodium methoxide, 150 °C). [] This evidence suggests that the sulfur atom in similar compounds like Acetophenone tosylhydrazone might also influence the reactivity of nearby double bonds, but further research is needed to confirm this.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.